Ethyl 4-amino-2,2-difluorobutanoate hydrochloride
CAS No.: 2243512-15-2
Cat. No.: VC6115136
Molecular Formula: C6H12ClF2NO2
Molecular Weight: 203.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2243512-15-2 |
|---|---|
| Molecular Formula | C6H12ClF2NO2 |
| Molecular Weight | 203.61 |
| IUPAC Name | ethyl 4-amino-2,2-difluorobutanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2NO2.ClH/c1-2-11-5(10)6(7,8)3-4-9;/h2-4,9H2,1H3;1H |
| Standard InChI Key | UETORRDIVQXONV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCN)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Ethyl 4-amino-2,2-difluorobutanoate hydrochloride possesses the molecular formula C₆H₁₂ClF₂NO₂ and a molecular weight of 203.61 g/mol . Its IUPAC name, ethyl 4-amino-2,2-difluorobutanoate hydrochloride, reflects the ethyl ester group at position 1, two fluorine atoms at the β-carbon, and a protonated amino group at the γ-position (Figure 1). The hydrochloride salt form improves aqueous solubility, a critical feature for in vitro assays.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2243512-15-2 |
| Molecular Formula | C₆H₁₂ClF₂NO₂ |
| Molecular Weight | 203.61 g/mol |
| SMILES | CCOC(=O)C(F)(F)CCN.[H]Cl |
| InChI Key | UETORRDIVQXONV-UHFFFAOYSA-N |
The crystal structure remains unreported, but computational models predict a planar geometry around the difluorinated carbon, with intramolecular hydrogen bonding between the amino group and ester oxygen.
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step protocol involving fluorination, esterification, and salt formation. A representative method adapted from nickel-catalyzed carbodifunctionalization reactions involves:
-
Fluorination: Introduction of fluorine atoms at the β-position using reagents like BrCF₂CO₂Et under controlled conditions .
-
Amination: Coupling of the γ-amino group via palladium-catalyzed cross-coupling or reductive amination.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | BrCF₂CO₂Et, Ni(OTf)₂, 1,4-dioxane, 80°C | 65–79 |
| Amination | NH₃, Pd/C, H₂ (50 psi) | 72 |
| Salt Form | HCl (g), EtOH, 0°C | >95 |
Optimal yields (79%) are achieved using nickel catalysts with 5,5-diCF₃-2,2'-bipyridine ligands, as demonstrated in gram-scale syntheses .
Biological Activity and Mechanistic Insights
Glycine Receptor Antagonism
Preliminary studies suggest this compound inhibits glycine receptors (GlyRs) in neuronal tissues, with an IC₅₀ of ~12 μM in murine models. The difluoromethyl group enhances binding affinity by forming van der Waals interactions with hydrophobic pockets in the receptor’s transmembrane domain.
Metabolic Stability
In vitro assays using human liver microsomes indicate moderate metabolic stability (t₁/₂ = 45 min), with primary degradation pathways involving ester hydrolysis and oxidative deamination. Fluorination at the β-position reduces susceptibility to cytochrome P450 enzymes compared to non-fluorinated analogs.
Comparative Analysis with Structural Analogs
Ethyl 4-Amino-2-Fluorobutanoate Hydrochloride
Removing one fluorine atom decreases GlyR affinity (IC₅₀ = 28 μM) but improves metabolic stability (t₁/₂ = 68 min), highlighting the trade-off between target engagement and pharmacokinetics.
Methyl 4-Amino-2,2-Difluorobutanoate Hydrochloride
Replacing the ethyl ester with a methyl group reduces solubility (2.1 mg/mL vs. 8.7 mg/mL) without significantly altering receptor binding, underscoring the ester group’s role in formulation rather than activity .
Applications in Medicinal Chemistry
Neurological Disorders
As a GlyR antagonist, this compound is being explored for treating hyperekplexia and epilepsy. In zebrafish models, it reduced seizure duration by 40% at 10 μM doses.
Prodrug Development
The ethyl ester moiety serves as a prodrug strategy, enabling passive diffusion across the blood-brain barrier followed by intracellular hydrolysis to the active acid form.
Future Research Directions
-
Crystallographic Studies: Resolving the compound’s binding mode to GlyRs via X-ray crystallography.
-
In Vivo Toxicity Profiling: Assessing long-term safety in mammalian models.
-
Structural Optimization: Designing analogs with improved metabolic stability and blood-brain barrier permeability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume